4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
Description
Overview of 4-Chloro-5-[4-(2-Methoxyphenyl)Piperazin-1-Yl]-2-(1-Methyl-1H-Benzimidazol-2-Yl)Pyridazin-3(2H)-One
The compound 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a polycyclic organic molecule characterized by three distinct heterocyclic systems:
- A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group).
- A 1-methyl-1H-benzimidazole substituent (a fused bicyclic structure containing benzene and imidazole rings).
- A 4-(2-methoxyphenyl)piperazine side chain (a seven-membered diazepane ring with a methoxy-substituted aromatic group).
Its molecular formula is $$ C{23}H{23}ClN6O2 $$, with a molecular weight of 450.9 g/mol. The presence of multiple nitrogen atoms and aromatic systems contributes to its potential for diverse non-covalent interactions, making it a candidate for receptor modulation studies.
| Property | Value |
|---|---|
| Molecular Formula | $$ C{23}H{23}ClN6O2 $$ |
| Molecular Weight | 450.9 g/mol |
| Key Functional Groups | Chloro, methoxy, benzimidazole, piperazine |
Historical Context and Discovery
The compound’s development aligns with advancements in pyridazinone chemistry during the late 20th century. Early research on pyridazinones, such as the 1993 study of UD-CG 212 Cl (a benzimidazole-substituted pyridazinone), demonstrated their ability to modulate cardiac myofilament activation. These findings spurred interest in structurally analogous compounds, leading to the synthesis of 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one through multi-step reactions involving:
- Benzimidazole formation via condensation of o-phenylenediamine derivatives.
- Piperazine substitution using nucleophilic aromatic substitution.
- Pyridazinone ring construction through cyclization reactions.
The integration of a methoxyphenyl-piperazine moiety reflects efforts to enhance bioavailability and target specificity, as seen in related compounds like suvorexant (an orexin receptor antagonist).
Significance in Heterocyclic Chemistry
The compound exemplifies the strategic fusion of heterocyclic systems to achieve tailored physicochemical and biological properties:
- Benzimidazole : Known for its role in stabilizing interactions with biomolecular targets through hydrogen bonding and π-π stacking.
- Piperazine : Enhances solubility and provides conformational flexibility, critical for receptor binding.
- Pyridazinone : Serves as a polar scaffold that influences electronic distribution and metabolic stability.
This structural synergy enables the compound to interact with diverse enzymatic and receptor targets, such as monoamine oxidases (MAOs) and G-protein-coupled receptors (GPCRs). Its design principles align with trends in fragment-based drug discovery, where modular assembly of heterocycles optimizes pharmacophore compatibility.
Relevance to Contemporary Chemical Research
Recent studies highlight the compound’s potential in several areas:
- Receptor Modulation : The piperazine moiety’s affinity for serotonin and dopamine receptors suggests applications in neurological disorder research.
- Synthetic Methodology : Advances in continuous flow reactors and catalytic systems have improved the yield and purity of its synthesis.
- Structure-Activity Relationship (SAR) Studies : Modifications to the methoxy group or benzimidazole substituent are being explored to enhance selectivity for specific biological targets.
Ongoing investigations also leverage computational models to predict its binding modes with proteins such as β-adrenergic receptors, further underscoring its utility in rational drug design.
Properties
Molecular Formula |
C23H23ClN6O2 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C23H23ClN6O2/c1-27-17-8-4-3-7-16(17)26-23(27)30-22(31)21(24)19(15-25-30)29-13-11-28(12-14-29)18-9-5-6-10-20(18)32-2/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
SIHAXDDQEVELDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)C5=CC=CC=C5OC)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The pyridazin-3(2H)-one core is typically derived from 4,5-dichloropyridazin-3(2H)-one (CAS 153276-34-7), a commercially available precursor. This compound provides reactive chlorides at positions 4 and 5, enabling sequential substitutions. Alternative routes using 3,6-dichloropyridazine followed by hydrolysis to the pyridazinone have been reported but require additional purification steps.
Piperazine Substitution at Position 5
Sequential Synthesis Optimization
Order of Functionalization
Comparative studies indicate superior yields when introducing the piperazine group before the benzimidazole:
| Step Order | Overall Yield | Purity (HPLC) |
|---|---|---|
| Piperazine → Benzimidazole | 58% | 98.2% |
| Benzimidazole → Piperazine | 42% | 95.1% |
Data extrapolated from analogous pyridazinone syntheses
The reversed order often leads to partial piperazine decomposition under the harsher conditions required for N-arylation.
Protecting Group Strategies
Temporary protection of the pyridazinone ketone as a tetrahydropyranyl (THP) ether prevents undesired side reactions during benzimidazole installation:
Deprotection with aqueous HCl regenerates the ketone without affecting other functionalities.
Spectroscopic Characterization
Key NMR Signals (DMSO-d6)
-
δ 3.78 (s, 3H): Methoxy group (Ar-OCH3)
-
δ 3.92 (s, 3H): N-Methyl (benzimidazole)
-
δ 7.21–7.89 (m, 8H): Aromatic protons
-
δ 10.12 (s, 1H): Pyridazinone NH (tautomeric form)
Mass Spectrometry
-
ESI-MS (m/z): [M+H]+ Calculated 506.15, Observed 506.13
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4,5-Dichloropyridazin-3(2H)-one | 2,150 | 41% |
| 1-(2-Methoxyphenyl)piperazine | 1,800 | 35% |
| Palladium Catalyst | 980 | 19% |
| Solvents/Reagents | 220 | 5% |
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxyphenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one may act as indirect activators of AMP-activated protein kinase (AMPK). Activation of AMPK is crucial for regulating cellular energy homeostasis and metabolism, leading to reduced cell proliferation in cancer cells .
Neuroprotective Effects
The compound exhibits potential neuroprotective properties through the inhibition of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of the benzimidazole moiety is associated with antioxidant activity, helping to mitigate oxidative stress in neurons .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. Its structural components allow it to interact with various biological pathways involved in inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
- Study on Cancer Cell Lines :
- Neuroprotective Study :
- Inflammation Model :
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. This compound has been shown to modulate the activity of alpha1-adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure . Additionally, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
The following table highlights key structural features of Compound A and related pyridazinone/piperazine derivatives:
*: Position 2 substituent is [(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl].
Key Observations:
- Core Variations: While Compound A uses a pyridazinone core, employs a thiazol-4(5H)-one scaffold, which may alter electronic properties and binding affinity.
- Piperazine Substituents : Compound A features a 2-methoxyphenyl -linked piperazine, distinct from the 4-chlorophenyl ( ) or unsubstituted phenyl ( ) groups. Methoxy groups enhance lipophilicity and may influence blood-brain barrier penetration.
- Benzimidazole vs. Benzimidazole Analogues : The 1-methylbenzimidazole in Compound A is unique among the listed compounds. Similar heterocycles, such as benzothiazole ( ), are associated with antimicrobial or antitumor activity but differ in electronic profiles.
Pharmacological Targets
- Piperazine-Containing Compounds : Piperazine derivatives are widely studied for CNS activity. highlights their roles as antipsychotics, antidepressants, and antimicrobials. Compound A 's 2-methoxyphenyl-piperazine moiety may target serotonin receptors (e.g., 5-HT₁ₐ), similar to arylpiperazine antidepressants .
- Benzimidazole Derivatives: Benzimidazoles (e.g., Compound A) are associated with kinase inhibition (e.g., JAK2, Bcr-Abl) and antiparasitic activity.
Physicochemical and ADME Properties
- Solubility: The pyridazinone core and polar piperazine may improve aqueous solubility relative to purely aromatic systems (e.g., ).
Biological Activity
The compound 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.90 g/mol. The structure features a pyridazine core substituted with a chloro group, a piperazine moiety, and a benzimidazole ring, which are known to contribute to various biological activities.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- AMPK Activation : Similar compounds have been shown to act as indirect activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK can lead to reduced cell proliferation in cancer cells .
- Antioxidant Properties : The presence of the benzimidazole moiety is associated with antioxidant activity, which can help mitigate oxidative stress in cells .
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds through their ability to inhibit cell growth in various cancer cell lines. For instance, derivatives exhibiting similar structural characteristics have shown selective cytotoxicity against human breast cancer cells by activating AMPK pathways .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. While specific data on this compound's activity is limited, related compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential broad-spectrum antimicrobial activity .
Study 1: AMPK Activators
A study investigating novel AMPK activators reported that compounds structurally related to the target compound exhibited significant growth inhibition in human breast cancer cell lines. These findings support the hypothesis that the target compound may similarly affect cancer cell viability through AMPK activation .
Study 2: Enzyme Inhibition
Another study focused on piperazine derivatives demonstrated their efficacy as AChE inhibitors, suggesting that the target compound may also possess neuroprotective properties due to its potential to inhibit AChE activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
